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Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-
Aminotetrahydro-1,3-oxazin-2-one (CAS No. 54924-47-9). While specific experimental
spectra for this compound are not widely available in published literature, this document
presents a comprehensive analysis based on established spectroscopic principles and data
from analogous structures. The guide includes predicted data for Infrared (IR), Nuclear
Magnetic Resonance (*H NMR and 13C NMR), and Mass Spectrometry (MS), organized for
clarity and comparative analysis. Detailed, standardized experimental protocols for obtaining
such spectra are also provided, along with a workflow diagram for structural elucidation. This
document serves as a foundational resource for researchers working with this and related
heterocyclic compounds.

Introduction

3-Aminotetrahydro-1,3-o0xazin-2-one is a heterocyclic organic compound with the molecular
formula C4HsN202 and a molecular weight of 116.12 g/mol .[1][2] Its structure features a six-
membered tetrahydro-1,3-oxazine ring containing a cyclic carbamate (ureidic) functional group,
with an amino substituent at the 3-position. Compounds containing the 1,3-oxazine core are of
significant interest in medicinal chemistry due to their diverse biological activities, which can
include applications as antitumor, antibacterial, and antiviral agents.[3][4][5] An accurate
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understanding of the spectroscopic properties of 3-Aminotetrahydro-1,3-oxazin-2-one is
crucial for its identification, characterization, and quality control in synthetic and drug
development workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Aminotetrahydro-1,3-
oxazin-2-one. These predictions are derived from the analysis of its functional groups and
structural features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational modes of its key functional
groups: the N-H bonds of the primary amine and the C=0 bond of the cyclic carbamate.

Table 1: Predicted Infrared (IR) Absorption Bands

Assignment of Vibrational

Wavenumber (cm~12) Intensity
Mode
N-H asymmetric and
3400 - 3250 Medium, Doublet symmetric stretching (primary
amine)
2960 - 2850 Medium C-H stretching (aliphatic CHz)
C=0 stretching (cyclic
1700 - 1670 Strong
carbamate/urea)
1650 - 1580 Medium N-H bending (scissoring)
1470 - 1430 Medium CH: bending (scissoring)
1260 - 1200 Strong C-N stretching
1150 - 1050 Strong C-0O-C asymmetric stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Chemical shifts are predicted relative to tetramethylsilane (TMS).

Table 2: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] O-CH2-CHz2 (Position
~4.2-4.0 Triplet 2H
6)
) N-CHz-CH: (Position
~3.6-34 Triplet 2H
4)
~35-3.0 Broad Singlet 2H NH:2
) CH2-CH2-CH:
~22-20 Multiplet 2H -
(Position 5)
Table 3: Predicted 3C NMR Spectral Data
Chemical Shift (6, ppm) Assignment
~ 158 - 155 C=0 (Carbonyl, Position 2)
~ 68 - 65 O-CHz2 (Position 6)
~45-40 N-CHz (Position 4)
~25-20 CH2-CH2-CH: (Position 5)

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a molecular ion peak and
characteristic fragment ions resulting from the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry (MS) Data
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Predicted Fragmentation

m/z Ratio lon
Pathway
116 [M]*e Molecular lon (CaHsN202)
100 [M - NHz]* Loss of the amino group
Loss of an ethyl group from
87 [M - C2Hs]* _
ring cleavage
Loss of ethylene oxide from
72 [M - C2H4O]* )
ring cleavage
56 [CsHeN]* Fragment from ring cleavage
Fragment containing the amino
44 [C2HeN]*

group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are standardized for the analysis of solid organic compounds like 3-
Aminotetrahydro-1,3-oxazin-2-one.

Infrared (IR) Spectroscopy

o Technique: Attenuated Total Reflectance (ATR) or Thin Solid Film.
o Sample Preparation (Thin Film Method):

o Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent
(e.g., methylene chloride or acetone) in a small vial.[6]

o Deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).[6]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.[6]

o Data Acquisition:
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o Place the salt plate in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000 to 400 cm~1.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Process the resulting data by performing a background subtraction and converting the raw
interferogram to a spectrum via Fourier Transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Technique: *H and 3C NMR Spectroscopy.

e Sample Preparation:
o Accurately weigh 5-10 mg of the sample for *H NMR or 20-50 mg for 3C NMR.[7]
o Transfer the sample into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or
D20). The choice of solvent is critical as the N-H protons may be exchangeable in protic
solvents like D20.[7]

o Ensure the sample is fully dissolved, using gentle vortexing if necessary.

o Filter the solution if any particulate matter is present to avoid compromising spectral
quality.[7]

o Transfer the clear solution into a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing unless referencing to the residual solvent peak is intended.[7][8]

o Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.
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o Lock the field frequency using the deuterium signal from the solvent.

o Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp,
symmetrical peaks.

o Acquire the H spectrum, typically using a single pulse experiment.
o For 3C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.

o Process the data by applying Fourier Transform, phase correction, and baseline
correction.

Mass Spectrometry (MS)

o Technique: Electron Impact Mass Spectrometry (EI-MS).
e Sample Introduction:

o The sample can be introduced via a direct insertion probe or through a gas chromatograph
(GC) if the compound is sufficiently volatile and thermally stable.[9]

o For a direct insertion probe, a small amount of the solid sample is placed in a capillary
tube at the probe'’s tip.

« lonization and Analysis:
o The sample is vaporized under high vacuum in the ion source.[10]

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV). This causes the ejection of an electron from the molecule, forming a positively
charged molecular ion (M+e).[9][11]

o The excess energy imparted during ionization leads to the fragmentation of the molecular
ion into smaller, characteristic fragment ions.[10]

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge (m/z) ratio.[9]
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o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural
elucidation of a synthesized organic compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]
e 2. schbt.com [scbt.com]
o 3. derpharmachemica.com [derpharmachemica.com]

e 4. Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2¢e][1,3]oxazines - PMC
[pmc.ncbi.nlm.nih.gov]

. ijrpr.com [ijrpr.com]
. orgchemboulder.com [orgchemboulder.com]
. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edul]

. chem.libretexts.org [chem.libretexts.org]

°
(] [e0] ~ (o)) )]

. chromatographyonline.com [chromatographyonline.com]
e 10. chem.libretexts.org [chem.libretexts.org]
e 11. Electron lonization - Creative Proteomics [creative-proteomics.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminotetrahydro-1,3-oxazin-
2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022959#spectroscopic-data-of-3-aminotetrahydro-1-
3-oxazin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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